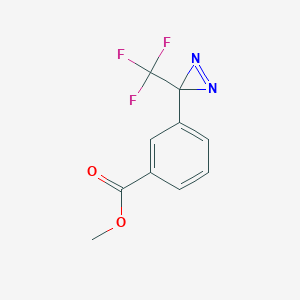
Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group and a diazirine ring, which are often used in photolabeling and crosslinking studies due to their ability to form covalent bonds with nearby molecules upon activation by light.
Méthodes De Préparation
The synthesis of Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate typically involves multiple steps. One common method includes the following steps:
Synthesis of 3-(trifluoromethyl)benzoic acid: This can be achieved through the Friedel-Crafts acylation of benzene with trifluoroacetyl chloride, followed by hydrolysis.
Formation of diazirine ring: The 3-(trifluoromethyl)benzoic acid is then converted to its corresponding diazirine derivative through a series of reactions involving the formation of a diazo compound, followed by cyclization to form the diazirine ring.
Esterification: Finally, the diazirine derivative is esterified with methanol in the presence of an acid catalyst to form this compound.
Analyse Des Réactions Chimiques
Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds, leading to covalent crosslinking with nearby molecules.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate has several applications in scientific research:
Photolabeling: It is used to study protein-ligand interactions by forming covalent bonds with target proteins upon activation by light.
Crosslinking Studies: The compound is employed in crosslinking studies to investigate the spatial arrangement of biomolecules.
Chemical Biology: It serves as a tool in chemical biology for mapping the binding sites of small molecules on proteins.
Material Science: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The primary mechanism of action of Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, leading to covalent modification of nearby molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene intermediate, making it a valuable tool in photolabeling and crosslinking studies.
Comparaison Avec Des Composés Similaires
Methyl 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate can be compared with other diazirine-containing compounds, such as:
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate: Similar structure but with the diazirine ring at a different position on the benzene ring.
3-(Trifluoromethyl)benzoic acid: Lacks the diazirine ring, making it less reactive in photolabeling applications.
3-(Trifluoromethyl)phenyl diazirine: Contains a diazirine ring but lacks the ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, diazirine ring, and ester functionality, which together provide a versatile tool for various scientific applications.
Propriétés
Formule moléculaire |
C10H7F3N2O2 |
|---|---|
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
methyl 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-8(16)6-3-2-4-7(5-6)9(14-15-9)10(11,12)13/h2-5H,1H3 |
Clé InChI |
PIVHVOGONWJXCR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)C2(N=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



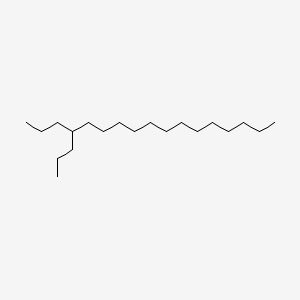
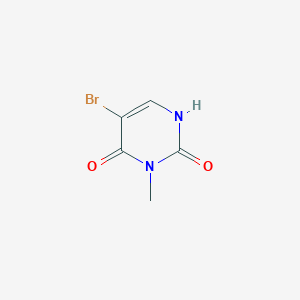

![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)

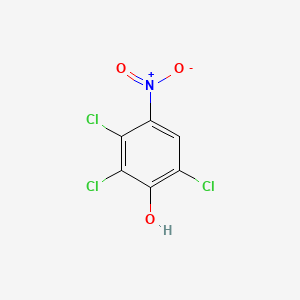

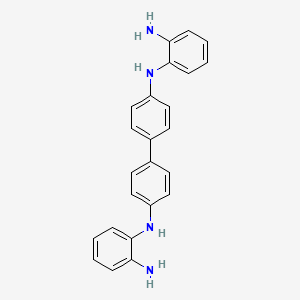
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)

![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
